molecular formula C14H19N3O B11713369 3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B11713369
M. Wt: 245.32 g/mol
InChI Key: DQDHSEXZFFSWDP-UHFFFAOYSA-N
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Description

3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound that features a piperazine ring fused to a benzazepine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane . The process may also involve deprotection steps using reagents like PhSH (thiophenol) to yield the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-piperazin-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C14H19N3O/c18-14-13(17-9-7-15-8-10-17)6-5-11-3-1-2-4-12(11)16-14/h1-4,13,15H,5-10H2,(H,16,18)

InChI Key

DQDHSEXZFFSWDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N3CCNCC3

Origin of Product

United States

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